![molecular formula C9H11NO2 B1608696 1,2,3,4-Tetrahydroisoquinoline-4,6-diol CAS No. 93202-93-8](/img/structure/B1608696.png)
1,2,3,4-Tetrahydroisoquinoline-4,6-diol
Overview
Description
1,2,3,4-Tetrahydroisoquinoline is a member of isoquinolines and is a natural product found in Nelumbo nucifera . It forms an important class of isoquinoline alkaloids. These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .
Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are the key fragments of a diverse range of alkaloids and bioactive molecules .
Chemical Reactions Analysis
Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted in the period of 2013–2019 . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Scientific Research Applications
Catalytic Synthesis
1,2,3,4-Tetrahydroisoquinoline is a privileged scaffold present in natural products and has wide-ranging bioactivities. It serves as a chiral scaffold in asymmetric catalysis. Research has focused on novel catalytic stereoselective strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline and its derivatives, particularly in the total synthesis of alkaloid natural products (Liu et al., 2015).
Antiglioma Activity
1,2,3,4-Tetrahydroisoquinoline derivatives have been shown to selectively block the growth of C6 glioma, leaving normal astrocytes relatively unaffected. This discovery indicates potential clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).
Multicomponent Synthesis
This compound is key in the synthesis of C(1)-substituted derivatives, acting as precursors for various alkaloids with diverse biological activities. Recent research has highlighted multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, indicating their significance in creating bioactive molecules (Kaur & Kumar, 2020).
Pharmacological Implications
Studies have identified the pharmacological actions of various tetrahydroisoquinoline (THIQ) derivatives, revealing that they possess neurotoxic and neuroprotective properties. These actions are critically dependent on their metabolism and the presence of catechol moieties (Peana et al., 2019).
Therapeutic Patents
THIQs are recognized in therapeutics for their roles in cancer, malaria, CNS, cardiovascular, and metabolic disorders. They have been a focus in drug discovery for these areas, with significant success in cancer and CNS applications (Singh & Shah, 2017).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 1,2,3,4-tetrahydroisoquinoline-4,6-diol belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that the biological actions of thiqs appear critically dependent on their metabolism . Some THIQs are known to be antagonists of the dopamine D2 receptor , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that thiqs may originate as a consequence of condensation reactions between biogenic amines and electrophilic carbonyl compounds . This suggests that this compound might affect similar biochemical pathways.
Result of Action
It is known that some thiqs exert unique neuroprotective and neurorestorative actions , suggesting that this compound might have similar effects.
Action Environment
It is known that the biological actions of thiqs appear critically dependent on their metabolism , suggesting that factors influencing metabolic processes might also influence the action of this compound.
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-2-1-6-4-10-5-9(12)8(6)3-7/h1-3,9-12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRLBPHJWAJIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918609 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93202-93-8 | |
Record name | 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093202938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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